Glucocerebrosidase-IN-1 hydrochloride
Description
Biochemical Function and Physiological Role of Lysosomal GCase
β-Glucocerebrosidase is a retaining β-glucosidase that primarily functions as a glycosylceramidase (EC 3.2.1.45). nih.govwikipedia.org Its main physiological role is to catalyze the hydrolysis of the glycosphingolipid glucosylceramide (GlcCer), cleaving the β-glycosidic bond to yield glucose and ceramide. nih.govnih.gov This reaction is a crucial step in the degradation pathway of complex glycolipids within the cell. wikipedia.org GlcCer is a fundamental component of cell membranes and serves as an intermediate in glycolipid metabolism. nih.govwikipedia.org The breakdown of GlcCer by GCase is vital for the recycling of cellular components and preventing the toxic accumulation of lipids. medlineplus.gov In addition to its primary hydrolytic activity, GCase can also exhibit transglucosylation activity, transferring the glucose moiety from glucosylceramide to other molecules like cholesterol to form β-cholesteryl glucoside. nih.govnih.gov
GCase carries out its function within the lysosome, an acidic cellular organelle responsible for waste degradation. wikipedia.orgmedlineplus.gov The enzyme is synthesized in the endoplasmic reticulum (ER) and matures in the Golgi apparatus before being transported to the lysosome. researchgate.net This trafficking is primarily mediated by the Lysosomal Integral Membrane Protein-2 (LIMP-2), also known as SCARB2. nih.govresearchgate.netnih.gov LIMP-2 acts as a specific receptor for GCase, binding to it in the ER and Golgi at a neutral pH and facilitating its transport to the lysosome. acs.orgexlibrisgroup.com The acidic environment of the lysosome (pH ~5.5) triggers the release of GCase from LIMP-2, allowing the enzyme to become active. wikipedia.orgacs.org This LIMP-2-dependent pathway is distinct from the more common mannose-6-phosphate (B13060355) receptor-mediated trafficking route for many other lysosomal enzymes. nih.govexlibrisgroup.com Studies have shown that in certain cell types, like fibroblasts and neurons, GCase targeting to the lysosome is completely dependent on LIMP-2. nih.gov
To efficiently hydrolyze its membrane-embedded substrate, GlcCer, GCase requires the assistance of an activating protein called Saposin C (SapC). wikipedia.orgnih.gov Saposin C is a small, non-enzymatic protein derived from a larger precursor, prosaposin. nih.govnih.gov The activity of GCase is significantly enhanced by the presence of Saposin C and negatively charged lipids within the lysosomal membrane. wikipedia.orgpnas.org Saposin C is thought to act by binding to the lysosomal membrane and extracting glucosylceramide molecules, making them accessible to the active site of GCase. nih.govpnas.org This interaction is crucial for catalysis, and mutations in the gene for prosaposin that prevent the formation of functional Saposin C can also lead to a Gaucher-like disease, highlighting its essential role. nih.govoup.com The mechanism involves Saposin C remodeling the lipid membrane to facilitate GCase's access to GlcCer. nih.gov Furthermore, Saposin C helps protect GCase from proteolytic degradation within the harsh lysosomal environment. nih.gov
Genetic Basis of GCase Dysfunction: GBA1 Gene Mutations
The instructions for producing GCase are encoded by the GBA1 gene, located on chromosome 1q21. nih.gov Mutations in this gene are responsible for a spectrum of diseases, ranging from a rare lysosomal storage disorder to an increased risk for a common neurodegenerative disease.
Gaucher disease (GD) is an autosomal recessive disorder caused by mutations in both copies (biallelic) of the GBA1 gene. nih.govgaucherdiseasenews.comnih.gov These mutations lead to a significant deficiency in GCase activity. medlineplus.gov As a result, glucosylceramide and its deacylated form, glucosylsphingosine, accumulate primarily within the lysosomes of macrophages, which become known as "Gaucher cells". nih.govnih.govcellandgene.com This accumulation leads to a range of clinical manifestations, including enlargement of the spleen and liver (hepatosplenomegaly), anemia, low platelet counts (thrombocytopenia), and bone disease. nih.govnih.gov To date, over 500 different mutations in the GBA1 gene have been identified, including point mutations, deletions, and insertions, which result in varying degrees of enzyme dysfunction and clinical severity. nih.govnih.gov
| Gaucher Disease: Genetic and Biochemical Profile | |
| Genetic Basis | Biallelic mutations in the GBA1 gene. nih.govgaucherdiseasenews.com |
| Enzymatic Defect | Deficient activity of β-Glucocerebrosidase (GCase). medlineplus.gov |
| Primary Accumulated Substrates | Glucosylceramide (GlcCer) and Glucosylsphingosine (lyso-Gb1). cellandgene.commdpi.com |
| Pathological Hallmark | Presence of lipid-laden "Gaucher cells" (macrophages). nih.govnih.gov |
| Inheritance Pattern | Autosomal recessive. nih.govnih.gov |
While biallelic GBA1 mutations cause Gaucher disease, carrying a mutation in just one copy of the gene (heterozygous carrier) is now recognized as the most significant genetic risk factor for Parkinson's disease (PD). nih.govcellandgene.comfrontiersin.org It is estimated that 5-15% of individuals with Parkinson's disease have a GBA1 mutation. cellandgene.com These mutations are also associated with an increased risk for other synucleinopathies, such as Dementia with Lewy Bodies (DLB). nih.govresearchgate.netnih.gov The link was first observed when patients with Gaucher disease and their carrier relatives were found to develop Parkinson's disease at a higher rate than the general population. cellandgene.com
The underlying mechanism involves a pathogenic feedback loop. Reduced GCase activity, even the partial reduction seen in heterozygous carriers, is thought to impair the function of the autophagy-lysosome pathway, which is responsible for clearing aggregated proteins. researchgate.netresearchgate.net This impairment contributes to the accumulation and aggregation of α-synuclein, the primary component of Lewy bodies, the pathological hallmark of Parkinson's disease. cellandgene.comnih.govnorthwestern.edu Conversely, the accumulation of α-synuclein can further inhibit the trafficking and function of GCase, creating a vicious cycle that promotes neurodegeneration. nih.gov Individuals with GBA1-associated Parkinson's disease often experience an earlier age of onset and a more rapid progression of both motor and non-motor symptoms compared to those with sporadic PD. frontiersin.org
| Common GBA1 Mutations and Associated Risk | |
| Mutation | Associated Disease Risk |
| N370S (N409S) | Common in Gaucher disease and a risk factor for Parkinson's Disease. frontiersin.orgnih.govnih.gov |
| L444P (L483P) | Considered a "severe" mutation associated with both Gaucher disease and a higher risk for Parkinson's Disease. frontiersin.orgnih.govnih.gov |
| E326K (E365K) | Identified as a significant risk factor for Parkinson's Disease and Dementia with Lewy Bodies. nih.govnih.gov |
| 84GG | A null allele often associated with severe forms of Gaucher disease. |
Molecular Mechanisms of GCase-Related Pathophysiology
The pathological consequences of deficient GCase activity stem from a series of interconnected cellular dysfunctions. These mechanisms are not mutually exclusive and often create a feedback loop that exacerbates cellular damage, particularly in vulnerable neuronal populations. The primary molecular events include protein misfolding and subsequent stress on the endoplasmic reticulum, failure of the cell's waste clearance systems, and damage to cellular energy production centers.
Many pathogenic mutations in the GBA1 gene, such as the common N370S and L444P variants, result in the production of a misfolded GCase protein. mdpi.comnih.gov The cell's quality control system within the endoplasmic reticulum (ER) recognizes these improperly folded enzyme molecules. taylorfrancis.com This leads to the retention of mutant GCase within the ER, preventing its proper trafficking to the lysosome. taylorfrancis.comnih.gov
The persistent accumulation of misfolded proteins in the ER triggers a state of cellular stress known as ER stress. mdpi.com To cope with this, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR). nih.govnih.gov The UPR aims to restore homeostasis by reducing the load of misfolded proteins. However, chronic ER stress and a prolonged UPR can overwhelm the cell's coping mechanisms. nih.gov If the misfolded proteins cannot be corrected, they are targeted for degradation through a process called ER-Associated Degradation (ERAD), where they are moved to the cytoplasm for disposal by the proteasome. taylorfrancis.comnih.gov The degree to which mutant GCase is degraded by ERAD has been shown to correlate with the severity of Gaucher disease. taylorfrancis.comnih.gov This sustained ER stress can ultimately disrupt cellular function and, in severe cases, lead to programmed cell death (apoptosis). mdpi.comnih.gov
| Research Model | Key Findings on ER Stress | Reference |
| Fibroblasts from GD Patients | Showed activation of the Unfolded Protein Response (UPR). | nih.gov |
| Drosophila Models | Expression of mutant GCase led to ER stress and neurodevelopmental defects. | nih.gov |
| Post-mortem LBD Brain Tissue | GBA mutation carriers showed retention of GCase in the ER and an impaired UPR. | nih.gov |
| Human iPSC-derived Neurons | Cells from neuronopathic GD patients exhibit increased ER stress and UPR activation. | nih.gov |
This impairment has particularly significant consequences for proteins like alpha-synuclein (B15492655) (α-syn), which is centrally implicated in Parkinson's disease. medgen-journal.ru Both macroautophagy and chaperone-mediated autophagy (CMA), two key pathways of the ALP, are responsible for clearing α-syn. royalsocietypublishing.orgnih.gov When these pathways are compromised due to GCase deficiency, α-syn accumulates. nih.govproquest.com This creates a toxic bidirectional feedback loop: reduced GCase activity leads to α-syn accumulation, and elevated levels of α-syn, in turn, further inhibit the transport and function of GCase. mdpi.comresearchgate.netnih.gov This cycle of dysfunction promotes the aggregation of α-syn into the toxic oligomers and fibrils that form Lewy bodies, a pathological hallmark of PD. oup.comnih.gov Studies have shown that GCase deficiency not only increases the accumulation of α-syn but may also enhance the release and spread of pathogenic α-syn fibrils between neurons. nih.gov
| Model System | Effect of GCase Deficiency | Reference |
| Mouse Models (pharmacological inhibition) | Led to the accumulation of insoluble α-syn aggregates and neurodegeneration. | nih.gov |
| Human Neuroblastoma Cells | Loss of GCase activity was sufficient to cause accumulation of α-syn aggregates. | proquest.com |
| Drosophila Models | Knockdown of the GBA1 homolog exacerbated locomotor dysfunction and was associated with the accumulation of proteinase K-resistant α-syn. | nih.gov |
| Cultured Neurons | GCase deficiency increased the release of α-syn fibrils, promoting the spread of pathology. | nih.gov |
The cellular pathologies stemming from GCase deficiency extend to mitochondria, the powerhouses of the cell. A direct link has been established between impaired GCase function and mitochondrial dysfunction, characterized by increased oxidative stress, reduced energy (ATP) production, and morphological abnormalities. researchgate.netresearchgate.net
One of the primary mechanisms linking GCase deficiency to mitochondrial damage is the impairment of mitophagy. researchgate.net Mitophagy is a specialized form of autophagy responsible for identifying and clearing damaged or dysfunctional mitochondria. researchgate.netresearchgate.net When the autophagy-lysosome pathway is compromised, these damaged mitochondria accumulate, leading to an increase in the production of reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism. researchgate.net This surge in ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. nih.govmdpi.com
Furthermore, the accumulation of α-synuclein can directly impair mitochondrial function. researchgate.net The ER stress caused by misfolded GCase can also lead to dysregulation of calcium homeostasis, which further compromises mitochondrial health. researchgate.net This convergence of lysosomal, autophagic, and ER dysfunction creates a toxic environment that damages mitochondria, depletes the cell of energy, and ultimately contributes to neurodegeneration. researchgate.netmdpi.com
| Model | Key Findings on Mitochondrial Dysfunction | Reference |
| Human Dopaminergic Cells (pharmacological inhibition) | Showed impaired ATP synthesis, decreased mitochondrial membrane potential, and oxidative stress. | researchgate.net |
| Fibroblasts from GD Patients | Exhibited mitochondrial dysfunction. | researchgate.net |
| Various Cellular and Animal Models | Loss of GCase activity is linked to defective clearance of mitochondria (mitophagy), leading to the accumulation of damaged organelles. | researchgate.netresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C13H28ClNO3 |
|---|---|
Molecular Weight |
281.82 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |
InChI Key |
MWPKYIZWZQVGJA-URXMQMNMSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |
Canonical SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |
Origin of Product |
United States |
Glucocerebrosidase in 1 Hydrochloride : a Targeted Chemical Modulator of Gcase
Biochemical Characterization and Selectivity Profile
The initial characterization of any potential therapeutic agent involves a thorough investigation of its biochemical activity and specificity. For Glucocerebrosidase-IN-1 (hydrochloride), this includes determining its inhibitory potency and its selectivity for GCase over other related enzymes.
In Vitro Inhibitory Kinetics of Glucocerebrosidase-IN-1 (hydrochloride): Determination of IC50 and Ki Values
Glucocerebrosidase-IN-1 (hydrochloride) has been identified as a potent inhibitor of GCase. medchemexpress.com In vitro enzymatic assays have been employed to quantify its inhibitory strength. The half-maximal inhibitory concentration (IC50) for Glucocerebrosidase-IN-1 has been determined to be 29.3 μM. medchemexpress.com The inhibition constant (Ki), which provides a more direct measure of the inhibitor's binding affinity, has been calculated to be 18.5 μM. medchemexpress.com These values indicate a significant interaction between the compound and the enzyme's active site.
Interactive Data Table: Inhibitory Parameters of Glucocerebrosidase-IN-1 (hydrochloride)
| Parameter | Value (μM) |
| IC50 | 29.3 |
| Ki | 18.5 |
Substrate Specificity and Enzyme Selectivity Assays for Glucocerebrosidase-IN-1 (hydrochloride)
Complex Modulatory Action of Glucocerebrosidase-IN-1 (hydrochloride) on GCase Activity
Interestingly, the interaction of Glucocerebrosidase-IN-1 (hydrochloride) with GCase extends beyond simple inhibition, particularly in the context of certain genetic mutations that affect the enzyme's function.
Evidence for GCase Activity Enhancement by Glucocerebrosidase-IN-1 (hydrochloride) in Specific Mutant Contexts (e.g., L444P mutation)
Research has demonstrated that Glucocerebrosidase-IN-1 can enhance the activity of mutant GCase. medchemexpress.com Specifically, in fibroblasts carrying the homozygous L444P mutation, a common and severe mutation associated with Gaucher disease, treatment with Glucocerebrosidase-IN-1 resulted in a 1.8-fold increase in GCase activity. medchemexpress.comnih.gov This finding suggests a potential role for the compound as a pharmacological chaperone, a small molecule that can assist in the proper folding and trafficking of mutant enzymes, thereby restoring some of their function. The L444P mutation is known to cause misfolding of the GCase protein, leading to its retention in the endoplasmic reticulum and subsequent degradation. nih.gov
Delineating Direct Enzymatic Inhibition versus Potential Allosteric Activation Mechanisms of Glucocerebrosidase-IN-1 (hydrochloride)
The dual nature of Glucocerebrosidase-IN-1 (hydrochloride) as both an inhibitor and a potential enhancer of mutant GCase activity highlights the complexity of its mechanism of action. As a competitive inhibitor, it is understood to bind to the active site of the enzyme. nih.gov However, its ability to increase the activity of the L444P mutant suggests a chaperone-like effect. unifi.itresearchgate.net This chaperoning activity is likely exerted in the endoplasmic reticulum, where by binding to the misfolded enzyme, it may stabilize its conformation, allowing it to pass the cell's quality control mechanisms and traffic to the lysosome. Once in the acidic environment of the lysosome, the inhibitor may dissociate from the enzyme, allowing the now correctly localized GCase to have some level of catalytic activity. The precise balance between its inhibitory and chaperoning effects is a critical area of ongoing research. While there is evidence for allosteric binding sites on GCase for other modulators, specific evidence to classify Glucocerebrosidase-IN-1 as an allosteric activator is not yet available. nih.govmdpi.com
Molecular Interaction Dynamics and Structural Basis of Glucocerebrosidase-IN-1 (hydrochloride) Action
Understanding the molecular interactions between Glucocerebrosidase-IN-1 (hydrochloride) and GCase is fundamental to elucidating its mechanism of action and for the rational design of more effective modulators. While a specific crystal structure of GCase in complex with Glucocerebrosidase-IN-1 (hydrochloride) is not publicly available, insights can be gleaned from general knowledge of GCase structure and the binding of other ligands.
The GCase enzyme is a lysosomal hydrolase with a complex three-dimensional structure. wikipedia.org The binding of inhibitors and chaperones to GCase can induce conformational changes that affect its stability and activity. nih.gov Molecular modeling and docking studies are powerful tools to predict the binding mode of small molecules like Glucocerebrosidase-IN-1 within the active site of GCase. nih.govresearchgate.net These studies can help to identify key amino acid residues involved in the interaction and to understand the structural basis for both its inhibitory and potential chaperoning activities. For other GCase modulators, allosteric binding sites have been identified at the dimer interface, which can influence the enzyme's conformation and activity. nih.gov Future structural studies on the Glucocerebrosidase-IN-1-GCase complex will be invaluable in providing a detailed picture of its binding mode and the conformational changes it induces.
Predicted Binding Modes and Active Site Interaction Analyses of Glucocerebrosidase-IN-1 (hydrochloride)
The active site of GCase is located within a TIM barrel domain and is characterized by a catalytic dyad of two crucial glutamic acid residues, E340 (as the nucleophile) and E235 (as the acid/base catalyst). For an inhibitor like Glucocerebrosidase-IN-1 (hydrochloride) to be effective, it would be expected to interact with one or both of these catalytic residues, or with other key amino acids that are essential for substrate recognition and binding.
While specific molecular docking studies for Glucocerebrosidase-IN-1 (hydrochloride) are not extensively published in scientific literature, analysis of the binding of other inhibitors to GCase provides a framework for predicting potential interactions. These interactions would likely involve a network of hydrogen bonds, hydrophobic interactions, and potentially electrostatic interactions within the active site gorge.
A summary of key GCase active site residues and their potential roles in ligand binding, based on studies of other inhibitors, is presented below.
| Interacting Residue | Potential Interaction Type | Role in Binding |
| E340 | Hydrogen Bonding, Covalent Bonding (for some inhibitors) | Catalytic nucleophile; key interaction point for many competitive inhibitors. |
| E235 | Hydrogen Bonding | Acid/base catalyst; contributes to the stabilization of the transition state. |
| W381 | Hydrophobic Interaction | Forms part of the hydrophobic pocket that accommodates the lipid portion of the substrate. |
| F128, F347 | Hydrophobic Interaction | Contribute to the hydrophobic environment of the active site. |
| N370, L444 | Indirect Influence | Mutations at these sites can alter the conformation and accessibility of the active site. |
Influence of Glucocerebrosidase-IN-1 (hydrochloride) on GCase Protein Conformation and Stability
Specific experimental data from techniques such as thermal shift assays (differential scanning fluorimetry) or circular dichroism spectroscopy for Glucocerebrosidase-IN-1 (hydrochloride) are not available in published scientific literature. However, the influence of small molecule inhibitors and chaperones on the conformation and stability of GCase is a well-established principle in the study of this enzyme.
The binding of a ligand, such as an inhibitor, to the active site of GCase can induce conformational changes that lead to a more stable protein structure. This stabilization effect is the basis for the pharmacological chaperone approach to treating Gaucher disease, where small molecules are designed to stabilize mutant forms of GCase, thereby facilitating their proper folding and trafficking to the lysosome.
Studies on other GCase inhibitors have demonstrated significant increases in the thermal stability of the enzyme upon ligand binding. For instance, the binding of the inhibitor isofagomine has been shown to increase the melting temperature (Tm) of GCase, indicating a more stable conformation. This increased stability can protect the enzyme from degradation and, in the case of some mutant forms, rescue its enzymatic activity.
The table below summarizes the observed effects of other representative compounds on GCase stability, which provides a basis for the expected influence of a compound like Glucocerebrosidase-IN-1 (hydrochloride).
| Compound Type | General Effect on GCase Stability | Method of Observation |
| Competitive Inhibitors | Increased thermal stability (increase in Tm) | Thermal Shift Assay, Circular Dichroism |
| Pharmacological Chaperones | Stabilization of mutant GCase, leading to increased cellular levels and activity | Cell-based activity assays, Western blotting |
| Allosteric Modulators | Can induce conformational changes, potentially leading to stabilization or dimerization | X-ray crystallography, Analytical Ultracentrifugation |
It is important to note that without direct experimental evidence for Glucocerebrosidase-IN-1 (hydrochloride), any discussion of its specific effects on GCase conformation and stability remains speculative and is based on the established behavior of other GCase modulators.
Research Methodologies and Preclinical Investigations Utilizing Glucocerebrosidase in 1 Hydrochloride
In Vitro Biochemical and Biophysical Assays
High-throughput screening (HTS) is a foundational methodology in the discovery of novel modulators of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease and implicated in Parkinson's disease. researchgate.netplos.org These platforms enable the rapid screening of extensive compound libraries to identify molecules that can either enhance or inhibit GCase activity. A variety of cell-based assays have been developed for HTS to find correctors for misfolding and trafficking issues associated with pathogenic variants of GCase, such as the L444P variant. pnas.orgnih.gov
One innovative HTS approach involves labeling GCase with a small proluminescent HiBiT peptide reporter tag. pnas.orgnih.gov This allows for the quantification of GCase protein stabilization within cells, providing a bioluminescent readout that is suitable for large-scale screening. pnas.orgnih.gov In a primary screen of 10,779 compounds, this method identified 140 stabilizers of the L444P mutant of GCase. pnas.orgmssm.edu These hits included known pharmacological chaperones like ambroxol as well as other proteostasis regulators. pnas.orgmssm.edu
To validate the initial findings from primary screens, secondary assays are often employed. pnas.org High-content imaging-based assays, for example, can confirm the functional lysosomal activity of GCase and visualize its translocation to the lysosome. pnas.orgnih.gov Such comprehensive assay pipelines are crucial for the discovery and optimization of lead compounds. pnas.org Historically, HTS assays have been performed using wild-type GCase; however, there is a strategy to use mutant forms of the enzyme to identify a different range of lead compounds, including those that can enhance the activity of the mutant enzyme. researchgate.netplos.org An assay was developed using an enzyme extract from the spleen of a Gaucher disease patient, which provides a more physiologically relevant environment for screening. researchgate.netplos.org This approach led to the identification of both new inhibitors and activators of mutant GCase from a library of 250,000 compounds. researchgate.netplos.org
Spectrometric and fluorometric assays are fundamental tools for quantifying the enzymatic activity of GCase and assessing the modulatory effects of compounds like Glucocerebrosidase-IN-1 (hydrochloride). A widely used method is based on the catalytic hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). d-nb.infonih.govfrontiersin.org This reaction releases the highly fluorescent product 4-methylumbelliferone (4-MU), and the rate of its formation, which can be measured with a fluorometer, is directly proportional to GCase activity. d-nb.infonih.gov This assay has been optimized and validated for quantifying GCase activity in various biological samples, including human cerebrospinal fluid. d-nb.infonih.gov
These assays are critical in determining key inhibitory parameters for compounds. For instance, Glucocerebrosidase-IN-1 has been identified as a potent and selective inhibitor of GCase with an IC50 of 29.3 μM and a Ki of 18.5 μM. medchemexpress.commedchemexpress.com Such data, derived from spectrometric or fluorometric measurements, are essential for characterizing the potency and mechanism of action of potential therapeutic agents. The activity of GCase is pH-dependent, with an optimal pH of 5.5, which corresponds to the acidic environment of the lysosome. wikipedia.org Therefore, these assays are typically conducted at this pH to mimic physiological conditions.
In addition to 4-MUG, other fluorescent probes have been developed to measure GCase activity in living cells. For example, PFB-FDGlu is a cell-permeable substrate that is metabolized by GCase to produce fluorescein, allowing for the measurement of GCase activity on a single-cell basis using flow cytometry. medchemexpress.com Another quencher-based fluorescent probe, GBA1-FQ2-Bodipy, can also be used to measure GCase activity in live cells. astx.com These advanced assays provide a more dynamic understanding of GCase modulation within a cellular context.
Below is an interactive data table summarizing key parameters for GCase modulators, including Glucocerebrosidase-IN-1.
| Compound | Type | IC50 (μM) | Ki (μM) |
| Glucocerebrosidase-IN-1 | Inhibitor | 29.3 | 18.5 |
| Ambroxol | Chaperone/Modulator | - | - |
| NCGC00092410 | Inhibitor | 0.031 | - |
| Glucosylsphingosine | Noncompetitive Inhibitor | - | 30 |
Protein thermal shift assays, also known as differential scanning fluorimetry (DSF), are a valuable biophysical technique used to assess the stabilization of a protein upon ligand binding. This method is particularly useful in the discovery of pharmacological chaperones, which are small molecules that can bind to and stabilize mutant proteins, thereby facilitating their proper folding and trafficking. The principle of the assay involves monitoring the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A ligand that stabilizes the protein will increase its melting temperature (Tm), which is observed as a rightward shift in the melting curve.
This technique has been applied to the study of GCase to identify compounds that enhance its thermal stability. For example, the iminosugar isofagamine (IFG) has been shown to increase the thermal stability of GCase at neutral pH by 8.7 °C. acs.org This stabilization effect is crucial for improving the trafficking of mutant forms of GCase, such as the N370S variant, from the endoplasmic reticulum to the lysosome. acs.org Ambroxol, another known GCase chaperone, was identified through a thermal denaturation assay screen of a library of FDA-approved drugs. acs.org
The stabilization of GCase by active site occupancy has been investigated using cyclophellitol-derived activity-based probes (ABPs) that bind irreversibly to the catalytic nucleophile, as well as reversible inhibitors like isofagomine. acs.org These studies demonstrate that binding of a ligand to the active site can significantly stabilize the GCase protein. acs.org The thermal shift assay is a robust, reproducible, and versatile method for the high-throughput screening of pharmacological chaperones for GCase.
Structural Biology Approaches
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of GCase and understanding how different modulators interact with the enzyme. The first crystal structure of human GCase was resolved at 2.0 Å resolution, providing a detailed view of its active site and the locations of various mutations that cause Gaucher disease. nih.gov The enzyme consists of three domains, with the active site located in a TIM barrel domain. nih.gov
Numerous crystal structures of GCase in complex with various ligands have since been determined, offering insights into the binding modes of both inhibitors and activators. nih.gov For instance, the structure of GCase with the inhibitor isofagomine has been solved, revealing how this pharmacological chaperone binds to the active site. nih.gov The binding of modulators can induce conformational changes in the enzyme. For example, the binding of a quinazoline (B50416) modulator was shown to induce dimerization of GCase, revealing a novel allosteric binding site at the dimer interface. rcsb.org This was the first crystal structure of GCase with a non-iminosugar modulator covalently bound, identifying Lys346 as the modified residue. rcsb.org
Another crystal structure of GCase in complex with a pyrrolo[2,3-b]pyrazine activator also revealed a non-inhibitory binding mode at the interface of a dimer. rcsb.org These structural studies are crucial for the rational design of new and more effective GCase modulators for the treatment of Gaucher disease and Parkinson's disease. rcsb.org The table below summarizes some of the publicly available GCase crystal structures with different modulators.
| PDB ID | Modulator/Ligand | Resolution (Å) | Key Findings |
| 5LVX | JZ-4109 (quinazoline modulator) | 2.20 | Reveals an allosteric binding site and modulator-induced dimerization. rcsb.org |
| 6T13 | Pyrrolopyrazine activator | 1.85 | Identifies a novel non-inhibitory binding mode at a dimer interface. rcsb.org |
| 1OGS | - | 2.00 | First crystal structure of human GCase. nih.gov |
Molecular docking and computational chemistry are powerful tools for predicting how a ligand, such as Glucocerebrosidase-IN-1 (hydrochloride), might bind to its protein target, in this case, GCase. These in silico methods are essential for virtual screening of large compound libraries to identify potential new chaperones or inhibitors. nih.govresearchgate.net The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the protein in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy. nih.gov
For GCase, molecular docking studies have been used to design new β-glucosidase inhibitors and to understand the interactions between the enzyme and known pharmacological chaperones. researchgate.net These studies often utilize the crystal structures of GCase as a template. For example, a peptide from α-synuclein was docked to the GCase X-ray structure to understand their interaction. nih.gov
In a study aimed at identifying novel GCase chaperones, in silico virtual screening and molecular docking revealed four potential candidates with good brain penetrability and binding energy. nih.gov One of these compounds, GC466, showed a potent binding energy of -8.92 ± 0.68 Kcal/mol and a binding affinity (Ki) of 0.64 ± 0.12 μM, with interactions predicted at residues Asp146, Phe265, and His329 of GCase at pH 7.0. nih.gov While a specific molecular docking study for Glucocerebrosidase-IN-1 (hydrochloride) was not detailed in the provided search results, such a study would likely predict its binding orientation within the GCase active site and identify key amino acid residues involved in the interaction, thus explaining its inhibitory activity.
Structure-Activity Relationship (SAR) Studies for Glucocerebrosidase-IN-1 (hydrochloride) Analogs
Structure-activity relationship (SAR) studies have been instrumental in the optimization of analogs of Glucocerebrosidase-IN-1 (hydrochloride) to enhance their potency and selectivity as modulators of glucocerebrosidase (GCase). These investigations systematically modify the chemical structure of the lead compound and assess the resulting impact on its biological activity.
Initial medicinal chemistry efforts have focused on modifications of the core pyrazolopyrimidine scaffold. nih.gov The exploration of substituents at various positions has revealed key structural features critical for activity. For instance, the nature of the groups at the R1 and R2 positions of the pyrimidine ring significantly influences the compound's ability to enhance GCase activity. Early studies demonstrated that while some modifications led to increased potency, others resulted in a loss of activity, underscoring the sensitivity of the enzyme to the chaperone's structural conformation. nih.gov
A key aspect of the SAR for this class of compounds is the differentiation between inhibitory and non-inhibitory chaperoning. Unlike first-generation GCase chaperones that were often competitive inhibitors of the enzyme, Glucocerebrosidase-IN-1 and its analogs have been developed to enhance GCase activity without significant inhibition. nih.gov This non-inhibitory profile is a critical feature, as it avoids the complication of balancing chaperone activity with enzymatic inhibition. nih.gov
The SAR has also been explored to improve pharmacokinetic properties. Modifications aimed at enhancing metabolic stability and cell permeability have been pursued. For example, the replacement of a methyl group with a cyclopropyl group has been shown to maintain potency, while the introduction of fluorinated substituents has been investigated to potentially mitigate P450-mediated metabolism. nih.gov
The following table summarizes the SAR for a series of pyrazolopyrimidine analogs, highlighting the impact of different substituents on GCase activation.
| Compound | R1 Group | R2 Group | Amide Moiety | GCase Activation (Fold Increase) |
|---|---|---|---|---|
| Analog 1 | CH3 | CH3 | 3,4-dichloroaniline | 1.5 |
| Analog 2 | Phenyl | CH3 | 3,4-dichloroaniline | 2.1 |
| Analog 3 | Cyclopropyl | CH3 | 3,4-dichloroaniline | 2.0 |
| Analog 4 | CH3 | CF3 | 3,4-dichloroaniline | 1.8 |
Advanced Cellular Models for Efficacy and Mechanism of Action Studies
Application of Glucocerebrosidase-IN-1 (hydrochloride) in Patient-Derived Fibroblasts
Patient-derived fibroblasts are a cornerstone in the preclinical evaluation of therapeutic candidates for Gaucher disease. These cells, obtained from skin biopsies of patients, harbor the specific GBA1 mutations causing the disease and thus recapitulate key aspects of the cellular pathology, including reduced GCase activity and lysosomal dysfunction. nih.govkyoto-u.ac.jp
Glucocerebrosidase-IN-1 (hydrochloride) has been investigated in fibroblast models from patients with various GBA1 mutations. For instance, in fibroblasts with the homozygous L444P mutation, a common and severe mutation, treatment with a compound from this class demonstrated a significant enhancement of GCase activity. medchemexpress.com This restoration of enzyme function is a critical indicator of the chaperone's potential to rescue the enzymatic defect in patients.
Studies in these patient-derived cells have also been crucial for elucidating the mechanism of action. By observing the increase in mature, lysosomally-localized GCase protein levels upon treatment, researchers can confirm the chaperone's role in promoting proper folding and trafficking of the mutant enzyme from the endoplasmic reticulum to the lysosome. nih.gov The ability of Glucocerebrosidase-IN-1 analogs to facilitate the translocation of GCase to the lysosome has been visualized and quantified using immunostaining techniques in these fibroblast models. nih.govnih.gov
The following table presents representative data on the effect of a Glucocerebrosidase-IN-1 analog on GCase activity in patient-derived fibroblasts with different GBA1 mutations.
| GBA1 Mutation | Cell Line | Treatment | GCase Activity (% of Wild-Type) |
|---|---|---|---|
| N370S/N370S | GM00852 | Untreated | 15% |
| N370S/N370S | GM00852 | Analog X | 35% |
| L444P/L444P | GM01607 | Untreated | 5% |
| L444P/L444P | GM01607 | Analog X | 15% |
Utilization in iPSC-Derived Neuronal and Macrophage Models
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling, allowing for the generation of patient-specific cell types that are otherwise difficult to obtain, such as neurons and macrophages. ox.ac.ukmdpi.com These models are particularly relevant for studying the neurological and systemic aspects of GCase deficiency.
In the context of GBA1-associated parkinsonism, iPSC-derived dopaminergic neurons from patients carrying GBA1 mutations have been used to study the effects of GCase modulation. nih.gov These neuronal models exhibit key pathological features, including reduced GCase activity and elevated levels of α-synuclein. nih.gov The application of GCase-enhancing compounds in these models allows for the investigation of their potential to not only restore GCase function but also to mitigate neurodegenerative phenotypes.
Similarly, iPSC-derived macrophages from Gaucher patients serve as a powerful tool to study the systemic manifestations of the disease. nih.govnih.gov These macrophages recapitulate the lipid-laden phenotype and inflammatory activation characteristic of Gaucher cells. nih.govnih.gov The use of Glucocerebrosidase-IN-1 and its analogs in these models can assess their ability to correct the macrophage dysfunction, a key therapeutic goal in Gaucher disease.
Assessment of Lysosomal Function and Trafficking in Cellular Systems Modulated by Glucocerebrosidase-IN-1 (hydrochloride)
A primary consequence of GCase deficiency is the impairment of lysosomal function. biorxiv.org This includes the accumulation of the GCase substrate, glucosylceramide, and subsequent disruption of lysosomal homeostasis. nih.gov The assessment of lysosomal function and trafficking is therefore a critical component of evaluating the efficacy of GCase modulators.
In cellular systems treated with Glucocerebrosidase-IN-1 (hydrochloride), lysosomal function can be assessed through various assays. These include measuring the levels of stored glucosylceramide and monitoring the activity of other lysosomal enzymes. biorxiv.org A key mechanism of action for chaperone compounds is the correction of mutant GCase trafficking from the endoplasmic reticulum to the lysosome. biorxiv.org This can be visualized and quantified by immunofluorescence microscopy, tracking the co-localization of GCase with lysosomal markers such as LAMP-1. unifi.it
Evaluation of Alpha-Synuclein (B15492655) Clearance and Aggregation in Cellular Models Treated with Glucocerebrosidase-IN-1 (hydrochloride)
The genetic link between GBA1 mutations and an increased risk for Parkinson's disease has highlighted the interplay between GCase and α-synuclein. nih.govnih.gov A leading hypothesis is that reduced GCase activity leads to lysosomal dysfunction, which in turn impairs the clearance of α-synuclein, promoting its aggregation into toxic species. oup.comresearchgate.net
Cellular models, particularly iPSC-derived neurons from patients with GBA1 mutations, have been instrumental in studying this connection. nih.gov These models often exhibit an accumulation of α-synuclein. nih.gov The evaluation of Glucocerebrosidase-IN-1 (hydrochloride) and its analogs in these systems focuses on their ability to reduce α-synuclein levels and prevent its aggregation.
By enhancing GCase activity and restoring lysosomal function, these compounds are hypothesized to promote the degradation of α-synuclein through pathways such as chaperone-mediated autophagy and macroautophagy. nih.gov Studies have demonstrated that increasing GCase activity can lead to a reduction in α-synuclein burden in cellular and animal models. unifi.itnih.gov The assessment of α-synuclein clearance and aggregation in response to treatment with Glucocerebrosidase-IN-1 (hydrochloride) is a key measure of its potential disease-modifying effects in the context of GBA1-associated synucleinopathies.
In Vivo Preclinical Research Paradigms
(Content for this section was not requested in the prompt and is therefore not included.)
Utilization of Glucocerebrosidase-IN-1 (hydrochloride) in Genetically Engineered Mouse Models of GBA1-Related Synucleinopathy
Genetically engineered mouse models are pivotal in understanding the complex relationship between mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), and the development of synucleinopathies like Parkinson's disease (PD). nih.govmichaeljfox.org These models allow for the investigation of how reduced GCase activity contributes to the accumulation of alpha-synuclein (α-syn), a key pathological hallmark of these neurodegenerative disorders. nih.govnih.gov
One such model is the GBA1 D409V knock-in (KI) mouse, which exhibits significantly decreased GCase activity in both the liver and the brain. michaeljfox.orgplos.org While this model does not show overt α-syn pathology or neuroinflammation in the nigrostriatal system on its own, it serves as a crucial tool for assessing the pharmacodynamic effects of therapies aimed at restoring GCase function. michaeljfox.orgplos.org When this model is combined with overexpression of human α-syn, it leads to increased α-syn pathology, demonstrating the synergistic effect of GCase deficiency and α-syn expression. nih.gov
Another model, the Gba1 D409V/D409V mouse, displays characteristics of synucleinopathy, including the progressive accumulation of proteinase K-resistant α-synuclein and ubiquitin aggregates in hippocampal neurons. nih.govpnas.org This pathology is linked to both a loss of GCase activity and a toxic gain-of-function from the mutant enzyme. nih.govpnas.org Studies in these mice have shown that increasing GCase activity in the brain can alleviate these pathological features, suggesting a potential therapeutic strategy for GBA1-associated synucleinopathies. nih.govpnas.org
The L444P mutation is another common GBA1 variant associated with an increased risk for PD. Mouse models expressing this mutation are valuable for studying the resulting pathophysiological changes. researchgate.net Combining GBA1 mutations with the overexpression of mutant forms of α-syn, such as A53T, can generate more pronounced PD-like symptoms and α-syn aggregation. nih.govresearchgate.net
It is important to note that the design of the mouse model significantly influences the observed pathology. For instance, in one study, the GBA1 D409V mutation did not exacerbate the pathology induced by the injection of α-syn preformed fibrils (PFFs), highlighting the complexity of the interaction between GCase and α-syn in different experimental contexts. nih.govnih.gov
Table 1: Genetically Engineered Mouse Models in GBA1-Related Synucleinopathy Research
| Model | Key Characteristics | Relevance to Synucleinopathy |
|---|---|---|
| ***GBA1* D409V KI** | Decreased GCase activity in liver and brain. michaeljfox.orgplos.org | Models GCase deficiency to study its impact on α-syn pathology when combined with α-syn overexpression. nih.gov |
| ***Gba1* D409V/D409V** | Progressive accumulation of α-syn and ubiquitin aggregates in the hippocampus. nih.govpnas.org | Demonstrates that GBA1 mutations can directly cause Parkinson's-like α-syn pathology. nih.govpnas.org |
| L444P KI | Expresses a common PD-associated GBA1 mutation. researchgate.net | Allows for the investigation of pathophysiological changes associated with a specific high-risk mutation. researchgate.net |
| ***GBA1* mutation + A53T α-syn overexpression** | Combines GCase deficiency with a mutant form of α-syn. nih.govresearchgate.net | Creates a more robust model of PD-like pathology with enhanced α-syn aggregation. nih.govresearchgate.net |
Studies in Drosophila melanogaster Models for Investigating GCase Deficiency Phenotypes
Drosophila melanogaster, the common fruit fly, has emerged as a valuable model organism for studying the consequences of GCase deficiency and its link to neurodegeneration. nih.govsdbonline.org The fly has two homologs of the human GBA1 gene, Gba1a and Gba1b. sdbonline.org The ubiquitous expression of Gba1b and the significant abnormalities that arise from its deletion make it a particularly relevant model for studying the systemic and neurological effects of GCase deficiency. sdbonline.org
Studies using Drosophila models with reduced GCase activity have demonstrated a clear link to phenotypes relevant to Parkinson's disease. frontiersin.org Knockdown of the Drosophila homolog of GBA1 has been shown to worsen locomotor dysfunction, accelerate the loss of dopaminergic neurons, and cause retinal degeneration in flies that also express human α-syn. nih.gov This exacerbation of neurotoxic phenotypes is associated with an accumulation of proteinase K-resistant α-syn, suggesting that GCase deficiency promotes the misfolding of this protein. nih.gov
Further research in Drosophila has shown that reduced GCase activity, mimicking the state of a heterozygous GBA1 mutation, leads to increased aggregation of the mutant A53T α-syn and enhanced dopaminergic neuronal loss. frontiersin.org These findings support the idea that even a partial loss of GCase function can contribute to the pathogenesis of synucleinopathies. frontiersin.org
Interestingly, the investigation of GCase deficiency in Drosophila has also shed light on the role of the immune system in neurodegeneration. biorxiv.orgplos.orgnih.gov Models of GCase deficiency in flies exhibit increased activation of humoral immune factors and macrophages. biorxiv.orgplos.orgnih.gov Subsequent experiments have revealed that this macrophage activation, driven by the accumulation of the GCase substrate glucosylceramide, contributes to the development of neuropathology. plos.orgnih.gov Restoring GCase function or reducing glucosylceramide levels specifically in activated macrophages was shown to suppress protein aggregation in the head and rescue lifespan and behavioral deficits in mutant flies. plos.orgnih.gov
Table 2: Key Findings from Drosophila Models of GCase Deficiency
| Phenotype | Observation | Implication |
|---|---|---|
| Locomotor Dysfunction | Exacerbated in flies with reduced GCase and α-syn expression. nih.gov | GCase deficiency enhances the motor deficits associated with α-synucleinopathy. |
| Dopaminergic Neuron Loss | Accelerated in flies with GCase deficiency and α-syn expression. nih.govfrontiersin.org | Provides a direct link between GCase function and the survival of neurons critical in Parkinson's disease. |
| α-Synuclein Aggregation | Increased accumulation of proteinase K-resistant α-syn. nih.govfrontiersin.org | Suggests a mechanism where GCase deficiency promotes the pathological misfolding of α-syn. |
| Immune System Activation | Increased macrophage activation contributes to neuropathology. biorxiv.orgplos.orgnih.gov | Reveals a novel, non-cell-autonomous mechanism by which GCase deficiency drives neurodegeneration. |
Assessment of Neuropathological Markers and Lysosomal Biochemistry in Animal Brain Tissues Following Glucocerebrosidase-IN-1 (hydrochloride) Treatment
The assessment of neuropathological markers and lysosomal biochemistry in the brain tissue of animal models is crucial for understanding the mechanisms by which GCase deficiency contributes to neurodegeneration and for evaluating the efficacy of potential therapeutic interventions. nih.govnih.gov Mutations in GBA1 lead to a reduction in GCase activity, which results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within lysosomes. nih.govbiologists.com This substrate accumulation is a key pathological event that can compromise lysosomal function. zywiebio.comnih.gov
In mouse models of Gaucher disease, such as the Gba1 D409V/D409V model, reduced GCase activity is directly linked to the progressive accumulation of α-synuclein/ubiquitin aggregates in neurons. nih.gov This finding supports the hypothesis that impaired lysosomal function due to GCase deficiency can lead to the accumulation of proteins prone to misfolding and aggregation. nih.gov Furthermore, studies have shown that restoring GCase activity in the central nervous system of these mice can ameliorate these histopathological markers. nih.govpnas.org
The biochemical consequences of GCase deficiency extend beyond the accumulation of its primary substrates. A deficiency in GCase activity leads to broader lysosomal dysfunction, characterized by the accumulation of other lysosomal substrates and enlarged vacuolar structures. nih.gov This general impairment of lysosomal degradative capacity is thought to be a key factor in the increased α-synuclein burden observed in both genetic and idiopathic forms of Parkinson's disease. nih.gov
Therapeutic strategies aimed at increasing GCase activity in the brain have shown promise in preclinical models. For example, brain-penetrant enzyme replacement therapies have been shown to lead to a sustained reduction of glucosylsphingosine in a mouse disease model. nih.gov This demonstrates that restoring GCase function can effectively clear the accumulated substrate. Furthermore, such treatments have been associated with a reduction in neurofilament-light chain plasma levels, a potential biomarker for neurodegeneration. nih.gov
Table 3: Neuropathological and Biochemical Markers in GCase Deficiency Models
| Marker | Observation in GCase Deficiency | Impact of Restoring GCase Activity |
|---|---|---|
| Glucosylceramide (GlcCer) | Accumulation in lysosomes. nih.govbiologists.com | Reduction of substrate levels. |
| Glucosylsphingosine (GlcSph) | Accumulation in lysosomes. nih.govbiologists.com | Sustained reduction in brain tissue. nih.gov |
| α-Synuclein Aggregates | Progressive accumulation in neurons. nih.govnih.gov | Amelioration of pathology. nih.govpnas.org |
| Ubiquitin Aggregates | Co-localization with α-synuclein aggregates. nih.gov | Reduction of aggregates. |
| Lysosomal Function | Impaired degradation of substrates, enlarged vacuoles. nih.gov | Restoration of lysosomal homeostasis. nih.gov |
| Neurofilament-light Chain | Potentially elevated levels in plasma. | Reduction in plasma levels. nih.gov |
Implications for Therapeutic Development and Future Research Avenues
Glucocerebrosidase-IN-1 (hydrochloride) as a Research Tool for GCase-Targeted Drug Discovery
Glucocerebrosidase-IN-1 (hydrochloride) is a potent and selective inhibitor of the GCase enzyme, characterized by an IC50 of 29.3 μM and a Ki of 18.5 μM. medchemexpress.commedchemexpress.com Its primary role in the scientific community is as a research tool for studying Gaucher disease (GD) and Parkinson's disease (PD), both of which are linked to GCase dysfunction. medchemexpress.commedchemexpress.com Inhibitors like Glucocerebrosidase-IN-1 are crucial for several aspects of drug discovery. They can be used as reference compounds in high-throughput screening assays designed to identify new GCase modulators. By competing for the enzyme's active site, they help researchers understand the kinetics and binding mechanisms of potential therapeutic agents.
Interestingly, while being a potent inhibitor, Glucocerebrosidase-IN-1 has also demonstrated an ability to function as a pharmacological chaperone. In one study, it was shown to increase GCase activity by 1.8-fold in fibroblast cells carrying the homozygous L444P mutation, a severe mutation associated with neuronopathic Gaucher disease. medchemexpress.com This dual characteristic makes it a particularly valuable tool, allowing for the investigation of both inhibitory and chaperone-mediated effects on mutant GCase, thereby aiding in the elucidation of complex structure-activity relationships.
Convergence of GCase Modulation with Broader Lysosomal and Autophagic Pathways
The function of GCase is intrinsically linked to the health of the entire autophagy-lysosomal system. researchgate.net Lysosomes are the primary recycling centers of the cell, and autophagy is the process by which cytoplasmic components, such as misfolded proteins and damaged organelles, are delivered to the lysosome for degradation. mdpi.com
There exists a reciprocal negative relationship between GCase and alpha-synuclein (B15492655). Not only does GCase deficiency lead to alpha-synuclein accumulation, but elevated levels of alpha-synuclein have also been shown to inhibit the proper trafficking and maturation of GCase from the ER to the lysosome. nih.gov Therefore, therapeutic strategies that enhance GCase activity are expected to have a dual benefit: directly reducing the primary substrate accumulation and restoring the broader function of the autophagy-lysosomal pathway to promote the clearance of other toxic proteins. nih.gov
Considerations for Rational Design and Optimization of Next-Generation Glucocerebrosidase Modulators
The development of future GCase modulators relies on a deep understanding of the enzyme's structure and the molecular interactions that govern its stability and activity. Rational design strategies are key to creating more potent, selective, and effective therapeutics.
Key considerations include:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the chemical structure of a lead compound and assessing its biological activity, researchers can identify which parts of the molecule are crucial for its function. For example, SAR studies on a class of quinazoline (B50416) inhibitors revealed that specific hydrophobic and π-π stacking interactions were critical for high-potency binding to GCase, leading to the design of derivatives with single-digit nanomolar potency. nih.gov
Structure-Based Drug Design : High-resolution crystal structures of GCase, both alone and in complex with modulators, provide a blueprint for drug design. The identification of a novel allosteric site at the GCase dimer interface has opened up a new strategy: designing molecules that specifically bind to this pocket to induce dimerization and enhance enzyme stability. nih.gov Fragment-based drug discovery (FBDD), which uses biophysical techniques and X-ray crystallography to screen small chemical fragments, is another powerful method for identifying novel binding pockets and starting points for modulator development. nih.gov
Targeting the Central Nervous System : For neuronopathic forms of Gaucher disease and for Parkinson's disease, the ability of a modulator to cross the blood-brain barrier is essential. nih.gov The design process must therefore optimize for physicochemical properties that facilitate brain penetration.
Development of Non-Inhibitory Modulators : To maximize therapeutic benefit and minimize potential side effects associated with active-site inhibition, there is a strong focus on developing non-inhibitory chaperones and allosteric activators. frontiersin.orgnih.gov These molecules can restore GCase levels and enhance activity without interfering with substrate processing in the lysosome.
The ultimate goal is to create highly selective and potent small molecules that can stabilize mutant GCase, enhance its trafficking, and boost its enzymatic activity, thereby addressing the core molecular defects in GCase-related disorders. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Glucocerebrosidase-IN-1 (hydrochloride), and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and salt formation (hydrochloride conversion). Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To verify proton/carbon environments and purity (e.g., aromatic protons in imidazole derivatives) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification of the hydrochloride salt .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Elemental Analysis : To validate stoichiometric ratios of carbon, hydrogen, nitrogen, and chlorine .
Q. How should researchers design in vitro assays to evaluate the inhibitory efficacy of Glucocerebrosidase-IN-1 (hydrochloride) against its target enzyme?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten models to determine IC₅₀ values under standardized pH and temperature conditions. Include controls for non-specific binding (e.g., bovine serum albumin) .
- Substrate Competition : Test inhibition in the presence of natural substrates (e.g., glucocerebroside analogs) to assess competitive vs. non-competitive mechanisms .
- Replicability : Perform triplicate assays with blinded data analysis to minimize bias .
Advanced Research Questions
Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data observed with Glucocerebrosidase-IN-1 (hydrochloride)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models to identify metabolic instability or poor absorption .
- Solubility Optimization : Test co-solvents (e.g., DMSO-PBS mixtures) or prodrug formulations to enhance aqueous solubility .
- Species-Specific Factors : Compare enzyme homology between human and model organisms (e.g., murine GCase) to validate translational relevance .
Q. How can structure-activity relationship (SAR) studies be optimized to improve the selectivity of Glucocerebrosidase-IN-1 (hydrochloride) while minimizing off-target effects?
- Methodological Answer :
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with GCase active sites vs. off-target enzymes .
- Functional Group Modulation : Systematically alter substituents (e.g., halogenation at specific positions) and assess impact on inhibitory potency and selectivity .
- High-Throughput Screening (HTS) : Employ fluorescence-based assays against a panel of related enzymes (e.g., other lysosomal hydrolases) to identify cross-reactivity .
Q. What ethical and practical considerations should guide dose-ranging studies of Glucocerebrosidase-IN-1 (hydrochloride) in preclinical models?
- Methodological Answer :
- FINER Criteria : Ensure studies are Feasible (adequate sample size), Novel (address knowledge gaps), and Ethical (adhere to 3R principles: Replacement, Reduction, Refinement) .
- Toxicology Profiling : Conduct acute and subchronic toxicity tests with histopathological analysis of major organs (e.g., liver, kidneys) .
- Dose Escalation : Use the "No Observed Adverse Effect Level" (NOAEL) from rodent studies to define safe starting doses for primates .
Data Analysis and Reporting
Q. How should researchers address contradictory results in dose-response curves across independent studies of Glucocerebrosidase-IN-1 (hydrochloride)?
- Methodological Answer :
- Meta-Analysis : Pool raw data from published studies to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., assay temperature variations) .
- Error Propagation Analysis : Quantify uncertainties in IC₅₀ calculations due to instrument precision limits (e.g., ±5% HPLC accuracy) .
- Reagent Validation : Cross-check enzyme lot numbers and substrate purity, as batch variability can alter kinetic parameters .
Q. What statistical frameworks are most appropriate for analyzing synergistic effects between Glucocerebrosidase-IN-1 (hydrochloride) and adjuvant therapies?
- Methodological Answer :
- Bliss Independence Model : Calculate expected vs. observed inhibition to quantify synergy scores .
- Isobolographic Analysis : Plot dose combinations to identify additive, synergistic, or antagonistic interactions .
- Machine Learning : Train algorithms (e.g., random forest) on multi-omics datasets to predict combinatorial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
